3-(Cyclohexylsulfonyl)-1-((5-ethylthiophen-2-yl)sulfonyl)azetidine
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Overview
Description
3-(Cyclohexylsulfonyl)-1-((5-ethylthiophen-2-yl)sulfonyl)azetidine is a complex organic compound characterized by the presence of cyclohexylsulfonyl and ethylthiophenylsulfonyl groups attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylsulfonyl)-1-((5-ethylthiophen-2-yl)sulfonyl)azetidine typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, followed by the introduction of the cyclohexylsulfonyl and ethylthiophenylsulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, thiophenes, and azetidine derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the compound produced.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylsulfonyl)-1-((5-ethylthiophen-2-yl)sulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of azetidine derivatives with different functional groups.
Scientific Research Applications
3-(Cyclohexylsulfonyl)-1-((5-ethylthiophen-2-yl)sulfonyl)azetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylsulfonyl)-1-((5-ethylthiophen-2-yl)sulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chlorophenyl)(5-ethylthiophen-2-yl)methanamine
- 3,4-Dichlorophenyl)(5-ethylthiophen-2-yl)methanamine
Uniqueness
3-(Cyclohexylsulfonyl)-1-((5-ethylthiophen-2-yl)sulfonyl)azetidine is unique due to the presence of both cyclohexylsulfonyl and ethylthiophenylsulfonyl groups attached to the azetidine ring. This unique structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-cyclohexylsulfonyl-1-(5-ethylthiophen-2-yl)sulfonylazetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S3/c1-2-12-8-9-15(21-12)23(19,20)16-10-14(11-16)22(17,18)13-6-4-3-5-7-13/h8-9,13-14H,2-7,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJADTLBZGDBOSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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